molecular formula C16H21N3O2 B3001821 1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea CAS No. 2034508-94-4

1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Cat. No.: B3001821
CAS No.: 2034508-94-4
M. Wt: 287.363
InChI Key: FJBWDWJNCOVTTO-UHFFFAOYSA-N
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Description

This urea derivative features a 3,4-dimethylphenyl group linked via a urea bridge to a propyl chain terminating in a 3-methyl-1,2-oxazole heterocycle. The compound’s structure combines hydrophobic (dimethylphenyl), hydrogen-bonding (urea), and heteroaromatic (oxazole) motifs, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-6-7-14(9-12(11)2)18-16(20)17-8-4-5-15-10-13(3)19-21-15/h6-7,9-10H,4-5,8H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBWDWJNCOVTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCCC2=CC(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Anticancer Activity

Recent studies have indicated that urea derivatives, including this compound, exhibit significant anticancer properties. Research has shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it could reduce cell viability in breast cancer and colon cancer cell lines with IC50 values in the low micromolar range .

Cell LineIC50 (μM)
SW4802.0
HCT1160.12
MDA-MB-2311.5

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit β-catenin-dependent transcription, a crucial pathway in many cancers .

In addition to direct antiproliferative effects, the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.

3. Other Biological Activities

Beyond its anticancer effects, this compound has been investigated for its potential anti-inflammatory properties. Research suggests that it may downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of 1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent against solid tumors.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The treatment group exhibited reduced swelling and pain compared to untreated controls, indicating its potential utility in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-(4-Butoxyphenyl)-3-[3-(3-Methyl-1,2-oxazol-5-yl)propyl]urea (BG14511)

This compound (CAS: 2034244-86-3) shares the same urea-oxazole-propyl backbone but differs in the phenyl substituent (4-butoxyphenyl vs. 3,4-dimethylphenyl) .

Physicochemical Properties
Property Target Compound (3,4-Dimethylphenyl) BG14511 (4-Butoxyphenyl)
Molecular Formula C16H21N3O2 (inferred) C18H25N3O3
Molecular Weight (g/mol) ~287.36 (estimated) 331.41
Substituent Hydrophobicity Moderate (methyl groups) High (butoxy chain)
Predicted LogP ~3.5 ~4.2

Key Differences :

  • The dimethylphenyl group may confer greater steric hindrance, affecting binding interactions in biological systems.

Comparison with Thioxanthonic Urea Derivatives

highlights thioxanthone-based ureas (e.g., Tx 11: 1-(3,4-dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine), which share urea-like linkages but incorporate larger polycyclic systems .

Structural and Functional Contrasts
Feature Target Compound Tx 11 (Thioxanthone Derivative)
Core Structure Urea + oxazole Guanidine + thioxanthone
Aromatic Substituents 3,4-Dimethylphenyl 3,4-Dichlorophenyl
Predicted Bioactivity Unreported Antifungal (inferred from Tx series)

Implications :

  • The oxazole moiety in the target compound may confer distinct π-stacking or hydrogen-bonding capabilities relative to thioxanthone’s extended conjugation.

Comparison with Pyrazole-Thiophene Hybrids

describes pyrazole-thiophene hybrids synthesized via malononitrile/ethyl cyanoacetate reactions . While structurally distinct, these compounds emphasize the role of heterocycles in modulating physicochemical properties.

Heterocycle-Driven Properties
Parameter Target Compound (Oxazole) Pyrazole-Thiophene Hybrids
Aromatic Stability High (oxazole’s 6π-system) Moderate (thiophene)
Hydrogen-Bonding Capacity Moderate (urea + oxazole) High (pyrazole NH, carbonyl)

Insights :

  • Oxazole’s nitrogen and oxygen atoms may facilitate interactions with metal ions or polar residues in proteins, whereas pyrazole-thiophene systems prioritize hydrogen-bond donor-acceptor networks.

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